2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-phenyl-6-propyl-
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Overview
Description
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a cyclin-dependent kinase (CDK) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK inhibitor, which can regulate cell cycle progression.
Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2, a protein involved in cell division.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active site of CDK2, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. This interaction disrupts the phosphorylation of key proteins required for cell cycle progression, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK inhibitor with a similar structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine scaffold but has distinct biological activities.
Uniqueness
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- is unique due to its specific substituents, which confer distinct biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for anticancer drug development .
Properties
CAS No. |
117740-66-6 |
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Molecular Formula |
C19H26N6O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]-4-phenyl-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C19H26N6O2/c1-4-12-23-18(26)16-17(21-24(20-16)14-13-22(5-2)6-3)25(19(23)27)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
InChI Key |
LBCOPKMMLSWLGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=NN(N=C2N(C1=O)C3=CC=CC=C3)CCN(CC)CC |
Origin of Product |
United States |
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